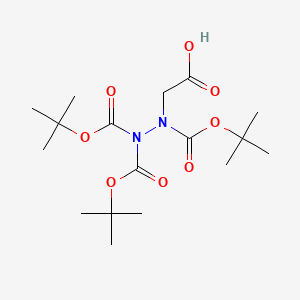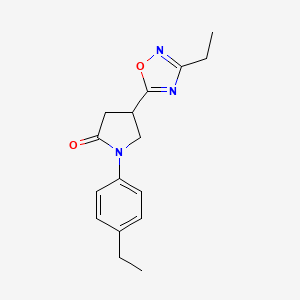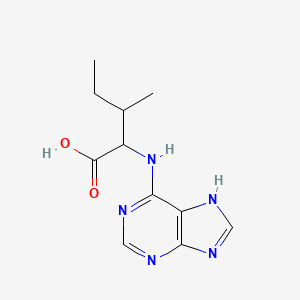![molecular formula C25H19NO5S B2722815 3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 384364-18-5](/img/structure/B2722815.png)
3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Bioactivity
This compound, part of the broader class of chromen-7-yl furan-2-carboxylate derivatives, exhibits significant scientific interest due to its potential in various bioactive applications. A study conducted by Shankar et al. (2017) elaborated on the synthesis of novel chromen derivatives, focusing on their anti-microbial activity and cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development (Shankar et al., 2017).
Chemical Structure and Interactions
Zhao and Zhou (2009) described the molecular structure of a related compound, showcasing its complex intermolecular hydrogen-bonding interactions. This detailed structural analysis lays the groundwork for understanding the compound's reactivity and potential binding mechanisms with biological targets (Zhao & Zhou, 2009).
Heterocyclic Chemistry Advances
Friedrichsen (1999) provided an overview of the advancements in the chemistry of benzo[c]furans and related compounds, highlighting the synthesis techniques and the potential applications of these heterocyclic compounds in various fields, including pharmaceuticals (Friedrichsen, 1999).
Antimicrobial Applications
El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative, demonstrating its significant antimicrobial activity when incorporated into polymers. This innovative approach opens up possibilities for the development of antimicrobial coatings, which could have wide-ranging applications in healthcare and material science (El‐Wahab et al., 2014).
Novel Synthesis Methods
Kavitha et al. (2018) explored an unusual synthesis route for chromen-2-ones, revealing a novel approach for creating a variety of bioactive compounds. Such innovative synthesis methods are crucial for expanding the available compounds for drug discovery and other applications (Kavitha et al., 2018).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a variety of biological activities , suggesting that they may interact with multiple targets in the body.
Mode of Action
Benzothiazole derivatives are known to exhibit strong luminescence in solution and in the solid state . This suggests that the compound may interact with its targets through photochemical characteristics, which could result in changes at the molecular level.
Biochemical Pathways
Benzothiazole derivatives have been found to have anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of Mycobacterium tuberculosis.
Result of Action
Given the known biological activities of benzothiazole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-propan-2-ylchromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-13(2)22-20(24-26-16-7-4-5-9-19(16)32-24)21(27)15-10-11-17(14(3)23(15)31-22)30-25(28)18-8-6-12-29-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMHLLVPBGMTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)OC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2722733.png)
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)
![1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2722740.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)



![N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2722748.png)

![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)

